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Introduction
In the synthesis of oligonucleotides, particularly for therapeutic applications such as antisense

oligonucleotides (ASOs) and small interfering RNAs (siRNAs), the integrity and purity of the

final product are paramount. The capping step in solid-phase oligonucleotide synthesis is a

critical process that prevents the formation of failure sequences (n-1 deletions) by blocking

unreacted 5'-hydroxyl groups. While traditional capping is achieved with acetic anhydride, the

use of sensitive and modified nucleosides, as well as various labels and dyes, necessitates a

milder approach to prevent their degradation.

Phenoxyacetic anhydride (Pac₂O) has emerged as a key reagent in "ultramild" capping

solutions. Its use is particularly crucial when employing base-protecting groups like

phenoxyacetyl (Pac) on adenosine and isopropyl-phenoxyacetyl (iPr-Pac) on guanosine, which

are labile to standard deprotection conditions. This ultramild approach ensures the integrity of

these sensitive groups, leading to higher purity and yield of the desired full-length

oligonucleotide.

These application notes provide a comprehensive overview, experimental protocols, and data

on the use of ultramild capping solutions featuring phenoxyacetic anhydride in

oligonucleotide synthesis.
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Data Presentation
Table 1: Comparison of Capping Reagents and
Associated Error Rates

Capping Reagent Activator/Base
Typical Error Rate
(G-to-A
Substitution)

Reference

Acetic Anhydride

10% 1-

methylimidazole in

10% pyridine-THF

~0.10% [1]

Phenoxyacetic

Anhydride

10% 1-

methylimidazole in

10% pyridine-THF

~1.33% [1]

Note: The higher G-to-A substitution rate with phenoxyacetic anhydride under these specific

conditions highlights the importance of optimizing the entire synthesis cycle, including the

choice of activator and deblocking reagents, to maximize fidelity.[1]

Table 2: Composition of Ultramild Capping Solutions
Solution Component Formulation (v/v/v) Supplier Example

Capping A (Ultramild)

5% Phenoxyacetic anhydride

in 85% Tetrahydrofuran and

10% Pyridine

Atom Scientific

Capping B 16% N-methylimidazole in THF Atom Scientific

Experimental Protocols
Protocol 1: Automated Oligonucleotide Synthesis Cycle
with Ultramild Capping
This protocol outlines the key steps in an automated solid-phase oligonucleotide synthesis

cycle incorporating an ultramild capping step with phenoxyacetic anhydride. The timings and
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volumes are indicative and should be optimized for the specific synthesizer and scale of

synthesis.

Reagents:

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

Phosphoramidite Solutions: 0.1 M solutions of desired phosphoramidites in anhydrous

acetonitrile

Capping Solution A (Ultramild): 5% Phenoxyacetic anhydride in THF/Pyridine (e.g., 85:10

v/v)

Capping Solution B: 10-16% N-methylimidazole (NMI) in THF

Oxidizer Solution: 0.02 M Iodine in THF/Pyridine/Water

Washing Solvent: Anhydrous Acetonitrile (ACN)

Synthesis Cycle Steps:

Deblocking (Detritylation):

Flush the synthesis column with the deblocking solution to remove the 5'-dimethoxytrityl

(DMT) protecting group.

Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the

cleaved DMT group.

Coupling:

Deliver the activator solution and the desired phosphoramidite solution simultaneously to

the column.

Allow the coupling reaction to proceed for the optimized time (typically 30-120 seconds).
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Wash the column with anhydrous acetonitrile.

Capping (Ultramild):

Deliver Capping Solution A (Phenoxyacetic anhydride) and Capping Solution B (N-

methylimidazole) to the column. These are typically mixed just prior to delivery.

Allow the capping reaction to proceed for 30-60 seconds.

Wash the column with anhydrous acetonitrile.

Oxidation:

Deliver the oxidizer solution to the column to convert the unstable phosphite triester

linkage to a stable phosphate triester.

Allow the oxidation to proceed for 30-60 seconds.

Wash the column thoroughly with anhydrous acetonitrile.

Repeat:

Repeat the cycle from Step 1 for the next base in the sequence.

Protocol 2: Ultramild Cleavage and Deprotection
This protocol is essential for oligonucleotides synthesized with acid-labile protecting groups

and capped with phenoxyacetic anhydride.

Reagents:

Cleavage and Deprotection Solution: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous

methanol.

Procedure:

Following synthesis, transfer the solid support from the synthesis column to a screw-cap vial.

Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.
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Incubate the vial at room temperature for a minimum of 4 hours.

Carefully transfer the methanolic solution containing the cleaved and deprotected

oligonucleotide to a new tube.

Wash the solid support with a small volume of methanol and combine the washings with the

solution from the previous step.

Neutralization: Before drying, neutralize the solution by adding 6 µL of glacial acetic acid per

1 mL of the potassium carbonate/methanol solution.

The oligonucleotide is now ready for purification by HPLC or other methods.

Protocol 3: Comparative Analysis of Capping Efficiency
by HPLC
This protocol describes a method to compare the capping efficiency of phenoxyacetic
anhydride and acetic anhydride by quantifying the formation of n-1 deletion sequences.

Synthesis:

Synthesize two identical short oligonucleotides (e.g., a 10-mer) on two separate columns.

On one column, use a standard capping protocol with acetic anhydride.

On the other column, use the ultramild capping protocol with phenoxyacetic anhydride
(as described in Protocol 1).

In one cycle for each synthesis, intentionally skip the coupling step (by delivering only

acetonitrile instead of the phosphoramidite solution) to induce a higher level of failure

sequences for easier detection.

Cleavage and Deprotection:

Cleave and deprotect both oligonucleotides using the appropriate method for the

protecting groups used. For the ultramild synthesis, use Protocol 2.

HPLC Analysis:
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Column: Use a suitable reversed-phase column for oligonucleotide analysis (e.g., a C18

column).

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

Gradient: Run a linear gradient from a low percentage of B to a higher percentage of B

over a suitable time (e.g., 5-45% B over 30 minutes).

Detection: Monitor the absorbance at 260 nm.

Data Analysis:

The full-length oligonucleotide (n) will be the major peak.

The n-1 deletion sequence will elute slightly earlier than the full-length product.

Integrate the peak areas of the n and n-1 peaks.

Calculate the capping efficiency as: (Area(n) / (Area(n) + Area(n-1))) * 100%.

Compare the calculated capping efficiencies for the two capping methods.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenoxyacetic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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